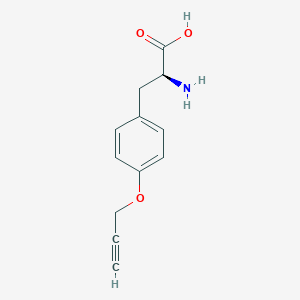

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFBNJRFXRCX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460186 | |

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610794-20-2 | |

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The foundational step in preparing this compound involves synthesizing the Boc-protected precursor. A widely cited method begins with Boc-L-tyrosine, which undergoes propargylation at the phenolic oxygen. In a representative procedure, Boc-L-tyrosine (33.1 mmol) is suspended in anhydrous DMF with potassium carbonate (3 equivalents) and treated with propargyl bromide (3 equivalents) at 0°C, followed by stirring at room temperature for 24 hours . The reaction mixture is quenched with water, extracted with ethyl ether, and dried to yield (S)-prop-2-yn-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate (M2) as a yellow oil .

Table 1: Reaction Parameters for Propargylation of Boc-L-Tyrosine

| Parameter | Value |

|---|---|

| Starting Material | Boc-L-tyrosine (33.1 mmol) |

| Base | K₂CO₃ (99.5 mmol) |

| Alkylating Agent | Propargyl bromide (98.8 mmol) |

| Solvent | Anhydrous DMF |

| Reaction Time | 24 hours |

| Yield | Not isolated (crude oil) |

This intermediate is critical for preserving the stereochemical integrity of the α-carbon during subsequent steps.

Deprotection to Free Amine

The Boc group is cleaved under acidic conditions to generate the free amine. In a standardized protocol, the crude M2 intermediate is treated with 4 M HCl in dioxane (150 mL) at room temperature for 24 hours . After evaporation, the residue is neutralized and extracted to isolate (S)-2-amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid propargyl ester (M3).

Key Considerations :

-

Prolonged exposure to HCl may degrade the alkynyl ether; thus, reaction monitoring via TLC or LC-MS is essential .

-

Alternative deprotection agents like trifluoroacetic acid (TFA) are avoided due to potential ester hydrolysis .

Hydrolysis to Carboxylic Acid

The propargyl ester moiety in M3 is hydrolyzed to the carboxylic acid using NaOH. A mixture of M3 (20.0 mmol) in H₂O/methanol (1:1 v/v, 100 mL) containing NaOH (100 mmol) is stirred for 16 hours at room temperature . Acidification with HCl precipitates the final product, which is lyophilized to yield a white powder (73% yield) .

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Substrate | M3 (20.0 mmol) |

| Base | NaOH (100 mmol) |

| Solvent System | H₂O/MeOH (1:1 v/v) |

| Reaction Time | 16 hours |

| Yield | 73% |

| Purity (LC-MS) | >95% |

Solid-Phase Peptide Synthesis Approach

For applications requiring incorporation into peptides, solid-phase synthesis is employed. A 2-chlorotrityl chloride resin is functionalized with Orn(Boc) via manual coupling in DCM using 2,4,6-trimethylpyridine . Subsequent automated cycles introduce protected amino acids, with PyBOP (20.0 mg, 38.4 μmol) and DIPEA (5 μL, 29.2 μmol) in DCM facilitating cyclization . Cleavage from the resin uses a TFA/triisopropylsilane/H₂O cocktail (92.5:2.5:5 v/v/v), followed by HPLC purification (Phenomenex Gemini C18 column, 0.1% formic acid/MeCN gradient) .

Critical Observations :

-

Resin loading efficiency impacts final yield; typical scales use 300 mg resin per 0.1 mmol synthesis .

-

Cyclization efficiency depends on peptide sequence and steric hindrance, with yields ranging 60–80% .

Purification and Characterization

Preparative HPLC is the gold standard for purification. Methodologies vary by solvent system:

Table 3: HPLC Purification Protocols

| Method | Column | Mobile Phase | Gradient Profile |

|---|---|---|---|

| A | Phenomenex Gemini C18 | H₂O/MeOH + 0.1% formic acid | 40–95% MeOH over 14 min |

| B | Phenomenex Gemini C18 | H₂O/MeCN + 0.1% formic acid | 25–95% MeCN over 10.5 min |

Post-purification, structural confirmation relies on:

-

¹H NMR : Aromatic protons at δ 7.19 (d, 2H) and δ 6.91 (d, 2H), with alkynyl protons at δ 4.74 (d, 2H) .

-

ESI-MS : m/z 220.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃NO₃ .

Comparative Analysis of Synthetic Routes

Table 4: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Solution-Phase (Boc) | 73 | >95 | Moderate |

| Solid-Phase Peptide | 60–80 | >90 | Low |

The solution-phase route offers higher scalability for bulk synthesis, while solid-phase methods are preferred for peptide conjugates despite lower yields.

Challenges and Optimization Opportunities

-

Side Reactions : Propargyl bromide may alkylate the α-amine; using bulky bases (e.g., DIPEA) mitigates this .

-

Solvent Choice : DMF enhances propargylation rates but complicates removal; switching to THF or acetonitrile could improve processability .

-

Cyclization Efficiency : Microwave-assisted synthesis or photochemical activation may enhance cyclization kinetics in peptide analogues .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Industry: Utilized in the development of chemical probes and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The alkyne group allows for covalent modification of biological targets through click chemistry, enabling the study of protein interactions and enzyme activities . The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- Functional Groups : Primary amine, carboxylic acid, propargyl ether.

- Applications : Used in proteomics, targeted drug delivery, and structural studies due to its clickable alkyne group .

The structural and functional uniqueness of Tyr-O-Alk is best highlighted through comparisons with analogous amino acid derivatives. Below is a detailed analysis of its analogs, emphasizing differences in substituents, physicochemical properties, and biological applications.

Table 1: Structural and Functional Comparison of Tyr-O-Alk and Analogs

Key Comparative Insights :

Functional Group Diversity :

- Tyr-O-Alk’s propargyl ether group distinguishes it from phosphorylated (e.g., ) or sulfonylated (e.g., ) analogs. The alkyne enables bioorthogonal reactions, whereas phosphorylated analogs interact with metal ions in enzymatic active sites .

- Brominated or iodinated derivatives (e.g., ) exhibit enhanced steric bulk and halogen bonding, making them suitable for X-ray crystallography or targeting halogen-sensitive enzymes.

Physicochemical Properties :

- The propargyl ether in Tyr-O-Alk increases hydrophobicity compared to polar analogs like the phosphonated derivative . This impacts membrane permeability and solubility in biological assays.

- Methylsulfonyl-substituted analogs (e.g., ) exhibit higher acidity (pKa ~1.5 for -SO₂CH₃), affecting their binding to cationic residues in proteases.

Biological Applications :

- Tyr-O-Alk’s primary use in click chemistry contrasts with thiazole-containing analogs (e.g., ), which are optimized for antimycobacterial activity due to their heterocyclic rigidity and hydrogen-bonding capacity.

- Azo-benzene derivatives (e.g., ) serve as photoresponsive tools, whereas Tyr-O-Alk is inert to light, emphasizing its role in stable bioconjugation.

Research Findings :

- Enzymatic Compatibility : Tyr-O-Alk shows minimal interference with cellular machinery compared to reactive analogs like the diazenyl compound , making it preferable for live-cell imaging .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid?

The synthesis typically involves modular strategies, such as the introduction of the prop-2-yn-1-yloxy group via alkynylation. For example, methyl 3-(4-(prop-2-ynyloxy)phenyl)propanoate can be synthesized from 4-(prop-2-yn-1-yloxy)benzaldehyde through condensation, followed by hydrolysis to yield the carboxylic acid derivative. Key steps include selective reduction (e.g., NaBH4) and acid hydrolysis to finalize the amino acid backbone . Parallel routes for structurally similar compounds involve 4-fluorobenzaldehyde as a starting material, with modifications to incorporate the alkyne moiety .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR Spectroscopy : Confirms regiochemistry of the phenyl-alkyne substituent and stereochemical integrity of the chiral center.

- X-ray Crystallography : Resolves absolute configuration using programs like SHELX (e.g., SHELXL for refinement), particularly for validating the (S)-configuration .

- Mass Spectrometry (HRMS) : Verifies molecular weight and functional group retention.

- HPLC with Chiral Columns : Ensures enantiomeric purity, critical for biological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimycobacterial activity?

SAR studies focus on substituent effects at the phenyl and amino acid moieties. For instance:

- Thiazole Incorporation : Adding thiazole rings (e.g., 4-methyl-2-arylthiazole) enhances lipophilicity and target binding, as seen in analogs with MIC values of 3 μg mL<sup>-1</sup> against Mycobacterium tuberculosis .

- Alkyne Functionalization : The prop-2-yn-1-yloxy group enables click chemistry for modular derivatization (e.g., azide-alkyne cycloaddition), facilitating rapid SAR exploration .

- Substituent Position : Electron-withdrawing groups (e.g., -Cl) at the para-position of the aryl ring improve membrane permeability and target affinity .

Table 1 : Selected SAR Findings for Analogs

| Substituent (R) | MIC (μg mL<sup>-1</sup>) | Cytotoxicity (HUVEC IC50) |

|---|---|---|

| 4-Cl-phenyl | 3.0 | >100 μg mL<sup>-1</sup> |

| 4-CH3-phenyl | 6.2 | >100 μg mL<sup>-1</sup> |

| Unsubstituted | 12.5 | >100 μg mL<sup>-1</sup> |

| Data adapted from antimycobacterial screening in H37Ra strains . |

Q. What experimental designs are used to evaluate cytotoxicity while preserving therapeutic efficacy?

- MTT Assay : Measures cell viability in primary (HUVECs) and cancerous (HeLa, HCT 116) lines. Compounds are tested at 3–30 μg mL<sup>-1</sup>, with paclitaxel as a positive control. Non-toxicity (>100 μg mL<sup>-1</sup> IC50 in HUVECs) is prioritized .

- Selectivity Index (SI) : Calculated as SI = IC50 (host cells) / MIC (pathogen). Values >10 indicate therapeutic potential .

Q. How does the prop-2-yn-1-yloxy group influence chemical reactivity in downstream applications?

The alkyne moiety enables:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating targeting ligands (e.g., peptides) without altering the amino acid core .

- Photocrosslinking : UV-induced reactions to study protein-ligand interactions in structural biology .

- Stability : The triple bond resists hydrolysis under physiological conditions, enhancing in vivo half-life compared to ester-linked analogs .

Methodological Considerations

- Contradictions in Synthesis : While emphasizes 4-fluorobenzaldehyde as a precursor, highlights alkynylation of 4-hydroxybenzaldehyde. Researchers must evaluate substituent compatibility (e.g., fluorine vs. alkyne) for reaction optimization.

- Data Validation : Cross-reference spectral data (e.g., <sup>1</sup>H NMR δ 7.2–7.4 ppm for aromatic protons) with published analogs to confirm structural fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.